molecular formula C24H24ClN3O3 B252806 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide

Cat. No. B252806
M. Wt: 437.9 g/mol
InChI Key: XRNNXAJEKQZKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide, also known as FC-99, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FC-99 is a small molecule that belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of certain receptors and enzymes in the body. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and pleasure. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has also been reported to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has been shown to exhibit several biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant activities. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has also been reported to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has been shown to inhibit the growth of cancer cells, particularly in breast and prostate cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide is its potent pharmacological activity, which makes it a valuable tool for studying the mechanisms of pain, inflammation, and cancer growth. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide. One area of research is the development of new analogs of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide with improved pharmacological properties, such as increased solubility and selectivity for certain receptors. Another area of research is the investigation of the potential therapeutic applications of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide in the treatment of various diseases, such as chronic pain, depression, and cancer. Finally, the elucidation of the mechanism of action of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide is an important direction for future research, as it will provide valuable insights into the biological processes that underlie its pharmacological effects.

Synthesis Methods

The synthesis of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-nitroaniline with 2,4-dimethylbenzoic acid in the presence of thionyl chloride to yield the corresponding acyl chloride. The acyl chloride is then reacted with 4-(2-furoyl)-1-piperazine to obtain N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide. The synthesis of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has been reported in several scientific publications, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has been reported to exhibit potent analgesic and anti-inflammatory activities, making it a potential candidate for the development of new painkillers. In neuroscience, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In cancer research, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and prostate cancer.

properties

Product Name

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C24H24ClN3O3/c1-16-5-7-19(17(2)14-16)23(29)26-18-6-8-21(20(25)15-18)27-9-11-28(12-10-27)24(30)22-4-3-13-31-22/h3-8,13-15H,9-12H2,1-2H3,(H,26,29)

InChI Key

XRNNXAJEKQZKST-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl)C

Origin of Product

United States

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